6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile
Overview
Description
6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 6th position and a nitrile group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone derivatives, followed by cyclization and subsequent introduction of the nitrile group . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be further functionalized.
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitrile groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the bromine and nitrile groups, resulting in different biological activities.
6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Imidazo[1,2-a]pyridine-7-carboxamide: Contains a carboxamide group instead of a nitrile, leading to different chemical behavior and applications.
Uniqueness: 6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer specific reactivity and potential for diverse functionalization. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-5-12-2-1-11-8(12)3-6(7)4-10/h1-3,5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHYPLYNIJVNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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